1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Kinase inhibitor Pyrrolopyrimidine N7-methylation

This N7-methyl-7H-pyrrolo[2,3-d]pyrimidine piperazine (CAS 2549028-32-0) is a differentiated SAR probe for kinase drug discovery. Its experimentally confirmed OCT1 IC₅₀ of 138 µM positions it as a low-transporter-liability reference standard in hepatic uptake assays. Use this para-chloro analog alongside its ortho-chloro isomer as a matched molecular pair to resolve halogen-dependent selectivity across 100–400 kinase panels. Compare its piperazine linker against piperidine analogs (e.g., CCT128930) to quantify off-target hERG/CYP liability. Supported by PDB 2VO0-series structural biology precedent for rational N7-substituent optimization.

Molecular Formula C17H18ClN5
Molecular Weight 327.8 g/mol
CAS No. 2549028-32-0
Cat. No. B6447200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
CAS2549028-32-0
Molecular FormulaC17H18ClN5
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H18ClN5/c1-21-7-6-15-16(21)19-12-20-17(15)23-10-8-22(9-11-23)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3
InChIKeyJVESROIGWFOMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine (CAS 2549028-32-0): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine (CAS 2549028-32-0) is a synthetic small molecule belonging to the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core linked via a piperazine spacer to a 4-chlorophenyl terminus (molecular formula C₁₇H₁₈ClN₅, MW 327.8 g/mol, InChI Key: JVESROIGWFOMKL-UHFFFAOYSA-N) [2]. This specific substitution pattern distinguishes it from closely related analogs that differ in the N7-substituent, halogen position, or heterocyclic core, and these structural variations can translate into measurable differences in target engagement, selectivity, and physicochemical properties relevant to scientific selection [3].

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine: Structural Nuances That Drive Differentiated Performance


Within the pyrrolo[2,3-d]pyrimidine-piperazine chemical space, seemingly minor structural modifications produce large shifts in kinase selectivity, cellular potency, and ADME properties. The N7-methyl group on the pyrrolo[2,3-d]pyrimidine core modulates hydrogen-bonding capacity and electron density at the hinge-binding region, directly impacting ATP-competitive kinase inhibition [1]. The para-chloro substitution on the terminal phenyl ring influences hydrophobic pocket occupancy and can alter selectivity profiles compared to ortho-chloro or unsubstituted phenyl analogs [2]. Furthermore, the piperazine linker provides distinct conformational preferences and basicity relative to piperidine-based analogs (e.g., CCT128930), which can affect both target binding and off-target liabilities such as hERG or CYP inhibition [3]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with materially different biological and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine (CAS 2549028-32-0) Versus Closest Analogs


N7-Methylation on the Pyrrolo[2,3-d]pyrimidine Core: Impact on Kinase Hinge-Region Binding and Metabolic Stability

The N7-methyl substituent on the pyrrolo[2,3-d]pyrimidine core of the target compound eliminates the hydrogen-bond donor capacity of the pyrrole NH, which is present in the des-methyl (7H) analog. In the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine series, the unsubstituted NH participates in a key hinge-region hydrogen bond with the kinase backbone; methylation at N7 is expected to modulate this interaction, potentially altering kinase selectivity profiles [1]. Additionally, N7-methylation has been shown in related pyrrolopyrimidine series to reduce oxidative metabolism at the pyrrole ring, improving microsomal stability [2]. While direct comparative primary data for the specific target compound vs. its des-methyl analog are not publicly available, SAR precedent from the broader 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine class supports that this methylation is a purposeful design feature for tuning both potency and ADME properties [3].

Kinase inhibitor Pyrrolopyrimidine N7-methylation Metabolic stability Hinge-binding

Para-Chloro vs. Ortho-Chloro Phenyl Substitution: Positional Isomer Differentiation in Target Engagement

The 4-chlorophenyl substituent in the target compound directs the chlorine atom to the para position, whereas the closely related analog 1-(2-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine bears the chlorine at the ortho position. In kinase inhibitor SAR, the position of halogen substitution on the terminal phenyl ring can dramatically affect hydrophobic pocket complementarity and, consequently, both potency and isoform selectivity [1]. Ortho-substitution introduces steric hindrance that may restrict the conformational freedom of the piperazine-phenyl bond, potentially reducing binding affinity for certain kinase conformations. In the broader pyrrolo[2,3-d]pyrimidine literature, para-substituted phenylpiperazines have demonstrated distinct selectivity signatures compared to their ortho-substituted counterparts [2]. While direct head-to-head IC₅₀ data for this exact pair are not publicly reported, the positional isomerism constitutes a verifiable structural differentiation with predictable pharmacophoric consequences based on established medicinal chemistry principles [3].

Positional isomer Halogen bonding Kinase selectivity Para-chloro Ortho-chloro

Piperazine vs. Piperidine Linker: Conformational and Basicity Differentiation from CCT128930

The target compound employs a piperazine linker between the pyrrolo[2,3-d]pyrimidine core and the 4-chlorophenyl group, whereas the well-characterized Akt inhibitor CCT128930 (CAS 885499-61-6) uses a 4-aminopiperidine linker. This linker difference has documented consequences: CCT128930 is a potent Akt2 inhibitor (IC₅₀ = 6 nM) with 28-fold selectivity over PKA (IC₅₀ = 168 nM) and 20-fold selectivity over p70S6K (IC₅₀ = 120 nM), as established through extensive crystallographic and biochemical characterization [1]. The piperazine ring introduces an additional nitrogen atom that alters both the conformational preferences (due to the anomeric effect at the N–C–C–N torsion) and the basicity (pKa ~8–9 for piperazine vs. ~10–11 for piperidine), which can influence lysosomal trapping, hERG binding, and oral bioavailability [2]. Crystal structures of related piperazine-containing pyrrolo[2,3-d]pyrimidines bound to PKA-PKB chimeras (PDB: 2VO0 series) confirm that the linker geometry directly impacts the positioning of the terminal aromatic group within the kinase hydrophobic pocket [3]. Although the target compound has not been profiled in the same kinase panel as CCT128930, the linker difference is a structurally verifiable differentiation point with established biological consequences.

Piperazine Piperidine Linker Conformational flexibility Basicity CCT128930

Low Human OCT1 Transporter Inhibition: Reduced Potential for Hepatic Uptake Transporter-Mediated Drug Interactions

The target compound was evaluated for inhibition of human Organic Cation Transporter 1 (OCT1/SLC22A1) in HEK293 cells and exhibited an IC₅₀ of 138,000 nM (138 µM) against ASP⁺ substrate uptake [1]. This represents very weak inhibition, indicating a low potential for OCT1-mediated hepatic uptake drug-drug interactions (DDIs) at pharmacologically relevant concentrations. In contrast, many marketed kinase inhibitors and pyrrolopyrimidine derivatives exhibit OCT1 IC₅₀ values in the low micromolar or sub-micromolar range, posing a risk for transporter-mediated DDIs with metformin and other OCT1 substrates [2]. This low OCT1 liability is a measurable, quantifiable property that can inform compound selection when transporter-related off-target effects are a concern in the intended experimental system.

OCT1 Transporter Drug-drug interaction Hepatic uptake Off-target

Core Scaffold Isomerism: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Differentiation

The target compound features a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, whereas a structurally analogous compound, 1-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine (observed in chemical catalogs sharing the same molecular formula C₁₇H₁₈ClN₅), employs a pyrazolo[3,4-d]pyrimidine scaffold [1]. These two heterocyclic cores differ in the position and type of the annular nitrogen atoms: pyrrolo[2,3-d]pyrimidine contains a pyrrole ring fused to pyrimidine (N1, N3), while pyrazolo[3,4-d]pyrimidine contains a pyrazole ring (N1, N2, N3). This core isomerism alters the hydrogen-bond donor/acceptor pattern presented to the kinase hinge region and can shift kinase selectivity profiles [2]. In the PKA-PKB chimera crystallographic series (PDB: 2VO0, 2VNY, 2VNW), the pyrrolo[2,3-d]pyrimidine NH forms a conserved hydrogen bond with the hinge backbone carbonyl; replacement with a pyrazolo[3,4-d]pyrimidine core alters this interaction geometry [3]. Researchers selecting between these core isomers must recognize that they are not interchangeable surrogates despite sharing the same molecular formula and peripheral substitution pattern.

Scaffold hopping Pyrrolopyrimidine Pyrazolopyrimidine Kinase inhibitor Core isomer

Physicochemical Property Differentiation: Calculated Lipophilicity and Ligand Efficiency Benchmarks

The target compound (MW 327.8, C₁₇H₁₈ClN₅) has a calculated cLogP of approximately 3.0–3.5, placing it in a moderate lipophilicity range suitable for oral bioavailability according to standard drug-likeness metrics [1]. By comparison, the des-methyl analog (MW 313.8) would have a marginally lower cLogP due to the absence of the methyl group, while the piperidine-based comparator CCT128930 (MW 341.8, C₁₈H₂₀ClN₅) has a higher molecular weight and increased lipophilicity attributable to the additional methylene unit in the linker [2]. These differences, though modest in absolute terms, can influence solubility, permeability, and plasma protein binding in a cumulative manner. The target compound's ligand efficiency (LE) metrics can be benchmarked against the broader pyrrolo[2,3-d]pyrimidine class, where optimized leads typically achieve LE values of 0.3–0.5 kcal/mol per heavy atom [3]. These calculated physicochemical properties provide a quantitative basis for differentiating the target compound from analogs when selecting tool compounds for in vitro or in vivo studies where specific property ranges are required.

Lipophilicity Ligand efficiency Physicochemical Drug-likeness Calculated properties

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine (CAS 2549028-32-0)


Kinase Inhibitor Lead Optimization: SAR Exploration of N7-Substituted Pyrrolo[2,3-d]pyrimidine Piperazines

The target compound serves as a key intermediate or reference molecule in structure-activity relationship (SAR) campaigns exploring the impact of N7-methylation on kinase potency and selectivity within the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine series. By comparing its activity profile against the des-methyl (7H) analog, medicinal chemistry teams can quantify the contribution of the N7-methyl group to hinge-region binding affinity and metabolic stability [1]. The well-precedented crystallization of related pyrrolo[2,3-d]pyrimidine ligands in PKA-PKB chimera systems (PDB: 2VO0 series) provides a structural biology framework for rationalizing N7-substituent effects [2].

Transporter Liability Profiling: Use as a Low-OCT1-Inhibition Reference Compound

With an experimentally measured OCT1 IC₅₀ of 138 µM, the target compound can function as a low-transporter-liability reference standard in hepatic uptake assays [1]. In panels where multiple pyrrolo[2,3-d]pyrimidine analogs are screened for OCT1, OCT3, OATP1B1, and OATP1B3 inhibition, this compound provides a benchmark for compounds that exhibit minimal interaction with the OCT1 transporter, aiding in the identification of structure-transporter relationships and the selection of candidates with reduced DDI risk [2].

Chemical Probe Selectivity Panels: Para-Chlorophenyl vs. Ortho-Chlorophenyl Isomer Pair Analysis

The target compound (para-chloro) and its ortho-chloro positional isomer form a matched molecular pair for investigating the impact of halogen position on kinase selectivity. Running both isomers in parallel in broad kinase selectivity panels (e.g., 100–400 kinase screens) can reveal which kinase targets are differentially engaged solely as a function of chlorine position on the terminal phenyl ring [1]. Such data are valuable for constructing pharmacophore models that guide the design of isoform-selective inhibitors [2].

Piperazine vs. Piperidine Linker Comparison in ADME and hERG Assays

The target compound (piperazine linker) and CCT128930 (piperidine linker) represent a linker-matched pair within the pyrrolo[2,3-d]pyrimidine class. Comparative evaluation in hERG binding assays, CYP450 inhibition panels, and microsomal stability studies can quantify the differential impact of linker basicity and conformational flexibility on off-target liability profiles [1]. The piperazine nitrogen provides an additional site for potential salt formation, which can be exploited for formulation optimization [2].

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